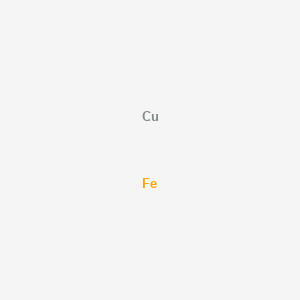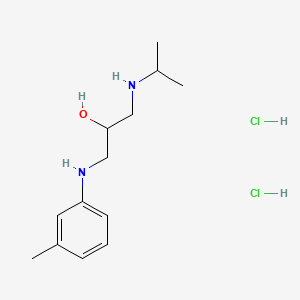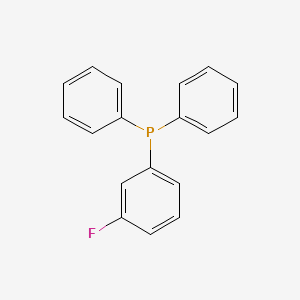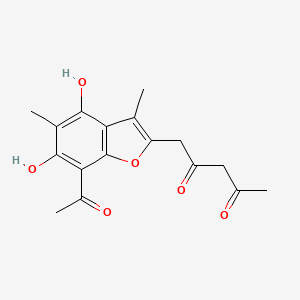
copper;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper and iron are two essential transition metals that play significant roles in various biological, chemical, and industrial processes. Copper, with its high electrical and thermal conductivity, is widely used in electrical wiring and electronics. Iron, known for its strength and abundance, is a crucial component in construction and manufacturing. When combined, copper and iron form various compounds that exhibit unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper and iron compounds can be synthesized through various methods. One common approach is the reaction between metallic iron and copper(II) sulfate solution, which produces copper and iron(II) sulfate. This reaction is typically carried out in an aqueous medium at room temperature .
Industrial Production Methods: In industrial settings, copper and iron compounds are often produced through large-scale processes. For example, copper can be extracted from its ores through smelting and electrolysis, while iron is typically obtained from its ores using blast furnaces. The resulting metals can then be combined to form alloys or other compounds through controlled chemical reactions .
Análisis De Reacciones Químicas
Types of Reactions: Copper and iron compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, iron reacts with copper(II) sulfate to form iron(II) sulfate and copper metal. This is a redox reaction where iron is oxidized, and copper is reduced .
Common Reagents and Conditions: Common reagents used in reactions involving copper and iron compounds include sulfuric acid, nitric acid, and various reducing agents. These reactions are often carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from reactions involving copper and iron compounds include copper metal, iron(II) sulfate, and various copper-iron alloys. These products have diverse applications in different fields, such as electronics, construction, and catalysis .
Aplicaciones Científicas De Investigación
Copper and iron compounds have numerous scientific research applications. In chemistry, they are used as catalysts in various reactions, including coupling reactions and oxidation processes . In biology, copper and iron play essential roles in enzymatic reactions and are crucial for the proper functioning of living organisms . In medicine, copper and iron compounds are explored for their potential anticancer properties and their ability to induce cell death through mechanisms such as apoptosis and cuproptosis . In industry, these compounds are used in the production of high-strength materials, electrical wiring, and various alloys .
Mecanismo De Acción
The mechanism of action of copper and iron compounds involves various molecular targets and pathways. Copper compounds can induce tumor cell death through the generation of reactive oxygen species (ROS), inhibition of angiogenesis, and activation of apoptosis signaling pathways . Iron compounds, on the other hand, are essential for the production of hemoglobin and play a crucial role in oxygen transport and cellular respiration .
Comparación Con Compuestos Similares
Copper and iron compounds can be compared with other transition metal compounds, such as those of zinc, nickel, and cobalt. While copper and iron are known for their high electrical and thermal conductivity, zinc and nickel are often used for their corrosion resistance and catalytic properties. Cobalt compounds are known for their magnetic properties and are used in various electronic applications . The unique combination of copper and iron in compounds provides a balance of conductivity, strength, and catalytic activity, making them valuable in diverse applications.
Similar Compounds:- Zinc compounds
- Nickel compounds
- Cobalt compounds
Propiedades
Número CAS |
11084-94-9 |
|---|---|
Fórmula molecular |
CuFe |
Peso molecular |
119.39 g/mol |
Nombre IUPAC |
copper;iron |
InChI |
InChI=1S/Cu.Fe |
Clave InChI |
IYRDVAUFQZOLSB-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[1-(4-Nitrophenyl)propylidene]hydroxylamine](/img/structure/B14720477.png)
![2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14720481.png)

![[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14720490.png)



![Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14720507.png)
